Lipophilicity Advantage: +1.3 to +2.0 logP Units Over Unsubstituted and Mono-Halogenated Benzyl Analogs
The target compound (ZINC000000115301) has a computed logP of 4.231 [1]. In contrast, the unsubstituted 5-benzyl-1,3,4-thiadiazol-2-amine (CAS 16502-08-2, C₉H₉N₃S, MW 191.25) has a computed logP of approximately 1.8–2.2 , and 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine (CAS 329921-62-2, C₉H₈BrN₃S, MW 270.15) has a predicted logP of approximately 2.9–3.2 . The dual CF₃ substitution thus delivers a lipophilicity increase of +1.3 to +2.0 logP units over low-halogen congeners. This elevated logP is accompanied by a tPSA of 41 Ų, which remains within the CNS-favorable window (tPSA < 90 Ų) despite the larger molecular weight [1].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP 4.231, tPSA 41 Ų, MW 327.25 |
| Comparator Or Baseline | 5-Benzyl-1,3,4-thiadiazol-2-amine: logP ~1.8–2.2, tPSA ~60–65 Ų, MW 191.25; 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine: logP ~2.9–3.2, tPSA ~55–60 Ų, MW 270.15 |
| Quantified Difference | +1.3 to +2.0 logP units vs. unsubstituted benzyl analog; +0.8 to +1.3 logP units vs. 4-bromo analog |
| Conditions | Computed using XlogP3/ZINC pipeline; tPSA calculated using fragment-based method (Oprea) |
Why This Matters
Higher logP within CNS-accessible range (typically logP 2–5) enhances passive membrane permeability and blood–brain barrier penetration, a critical advantage for CNS target programs where the low-lipophilicity benzyl analogs may fail to achieve adequate brain exposure.
- [1] ZINC20 Database. ZINC000000115301. 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine. logP 4.231, tPSA 41 Ų, MW 327.25. View Source
